molecular formula C45H76O16 B13415445 2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

Cat. No.: B13415445
M. Wt: 873.1 g/mol
InChI Key: WINSLRIENGBHSH-PQHVIVABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Semduramicin is a polyether ionophore antibiotic primarily used in veterinary medicine to prevent coccidiosis in poultry. Coccidiosis is a parasitic disease affecting the intestinal tract of animals, particularly chickens, caused by protozoa of the genus Eimeria. Semduramicin is known for its efficacy against various Eimeria species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima .

Preparation Methods

Synthetic Routes and Reaction Conditions: Semduramicin is synthesized through a complex fermentation process involving the actinomycete Actinomadura roserufa. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques to isolate semduramicin .

Industrial Production Methods: In industrial settings, semduramicin is produced by large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield. After fermentation, the compound is extracted and purified to obtain semduramicin in its active form .

Chemical Reactions Analysis

Types of Reactions: Semduramicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of semduramicin .

Scientific Research Applications

Semduramicin has several scientific research applications across various fields:

Mechanism of Action

Semduramicin exerts its effects by disrupting the ion balance within the cells of protozoan parasites. It forms complexes with cations such as sodium and potassium, facilitating their transport across cell membranes. This ion imbalance leads to osmotic stress and cell death in the parasites. The primary molecular targets are the ion channels and transporters in the parasite’s cell membrane .

Comparison with Similar Compounds

    Lasalocid: Another polyether ionophore used to prevent coccidiosis in poultry.

    Monensin: A widely used ionophore with similar applications in veterinary medicine.

    Salinomycin: Known for its anticoccidial properties and also studied for its potential anticancer effects.

Comparison: Semduramicin is unique among ionophores due to its high efficacy against Eimeria maxima and its well-tolerated profile in chickens. Unlike some other ionophores, semduramicin has a lower risk of developing resistance in target parasites, making it a valuable tool in managing coccidiosis .

Properties

Molecular Formula

C45H76O16

Molecular Weight

873.1 g/mol

IUPAC Name

2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

InChI

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38?,39+,40+,41-,42-,43-,44+,45+/m0/s1

InChI Key

WINSLRIENGBHSH-PQHVIVABSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)C6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C

Origin of Product

United States

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